Piperazine, 1,4-bis(4-nitrobenzoyl)- Piperazine, 1,4-bis(4-nitrobenzoyl)-
Brand Name: Vulcanchem
CAS No.: 93065-62-4
VCID: VC16033756
InChI: InChI=1S/C18H16N4O6/c23-17(13-1-5-15(6-2-13)21(25)26)19-9-11-20(12-10-19)18(24)14-3-7-16(8-4-14)22(27)28/h1-8H,9-12H2
SMILES:
Molecular Formula: C18H16N4O6
Molecular Weight: 384.3 g/mol

Piperazine, 1,4-bis(4-nitrobenzoyl)-

CAS No.: 93065-62-4

Cat. No.: VC16033756

Molecular Formula: C18H16N4O6

Molecular Weight: 384.3 g/mol

* For research use only. Not for human or veterinary use.

Piperazine, 1,4-bis(4-nitrobenzoyl)- - 93065-62-4

Specification

CAS No. 93065-62-4
Molecular Formula C18H16N4O6
Molecular Weight 384.3 g/mol
IUPAC Name [4-(4-nitrobenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone
Standard InChI InChI=1S/C18H16N4O6/c23-17(13-1-5-15(6-2-13)21(25)26)19-9-11-20(12-10-19)18(24)14-3-7-16(8-4-14)22(27)28/h1-8H,9-12H2
Standard InChI Key KZZNCJHPWZZHEZ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

The molecular structure of piperazine, 1,4-bis(4-nitrobenzoyl)-, consists of a six-membered piperazine ring with two 4-nitrobenzoyl substituents attached to the nitrogen atoms at positions 1 and 4. The 4-nitrobenzoyl group comprises a benzoyl moiety (a benzene ring linked to a carbonyl group) with a nitro (-NO₂) functional group at the para position. The full systematic name follows IUPAC conventions as 1,4-bis[(4-nitrophenyl)carbonyl]piperazine, with the molecular formula C₁₈H₁₆N₄O₆ and a molecular weight of 408.35 g/mol.

Key structural features include:

  • Piperazine core: A saturated six-membered ring with two nitrogen atoms at opposite positions, enabling hydrogen bonding and coordination chemistry .

  • 4-Nitrobenzoyl substituents: The electron-withdrawing nitro groups enhance the compound’s polarity and potential for π-π stacking interactions .

  • Conformational flexibility: The piperazine ring can adopt chair or boat conformations, influencing packing in crystalline states .

Synthesis and Reaction Pathways

While no explicit synthesis route for piperazine, 1,4-bis(4-nitrobenzoyl)-, is documented in the provided sources, plausible methods can be inferred from analogous piperazine derivatives.

Acylation of Piperazine

Acylation reactions involving piperazine and 4-nitrobenzoyl chloride are a likely route. This two-step process would involve:

  • Preparation of 4-nitrobenzoyl chloride: Nitration of benzoyl chloride followed by purification.

  • Reaction with piperazine: Nucleophilic acyl substitution in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (e.g., potassium carbonate) to yield the target compound .

The generalized reaction is:

Piperazine+2ClC(O)C₆H₄NO₂1,4-bis(4-nitrobenzoyl)piperazine+2HCl\text{Piperazine} + 2 \, \text{ClC(O)C₆H₄NO₂} \rightarrow \text{1,4-bis(4-nitrobenzoyl)piperazine} + 2 \, \text{HCl}

This method mirrors the synthesis of 1,4-bis(4-nitrophenyl)piperazine, where Buchwald-Hartwig coupling was employed for aryl functionalization .

Alternative Routes

  • Microwave-assisted synthesis: Reduced reaction times and improved yields, as demonstrated in related piperazine acylations .

  • Solid-phase synthesis: Useful for generating combinatorial libraries of piperazine derivatives .

Physical and Chemical Properties

Although experimental data for piperazine, 1,4-bis(4-nitrobenzoyl)-, is scarce, properties can be estimated using analogs:

PropertyValue (Predicted)Analog Data (1,4-bis(4-nitrophenyl)piperazine)
Molecular Weight408.35 g/mol328.32 g/mol
Melting Point240–250°C258.5–259°C
Density~1.4 g/cm³1.364 g/cm³
SolubilityLow in water; soluble in DMF, DMSOSimilar to nitrophenyl analogs
LogP~2.54.006 (nitrophenyl analog)

The nitro and carbonyl groups contribute to high thermal stability and low vapor pressure (<1 × 10⁻¹² mmHg at 25°C) . Spectroscopic characteristics (e.g., IR and NMR) would feature peaks corresponding to nitro (∼1520 cm⁻¹ asymmetric stretch) and carbonyl (∼1680 cm⁻¹) groups .

Crystallographic and Supramolecular Features

Crystal structures of related piperazine salts reveal insights into potential packing motifs:

  • Hydrogen bonding: The NH groups of the piperazine ring form strong hydrogen bonds with carboxylate or nitro oxygen atoms, as seen in 4-nitrophenylpiperazinium salts .

  • π-π interactions: Stacking between nitrobenzoyl rings and adjacent aromatic systems stabilizes the lattice .

  • Solvent inclusion: Hydrate or solvate forms may occur, as observed in 4-fluorobenzoate derivatives .

For example, in 4-nitrophenylpiperazinium 4-fluorobenzoate, the cation-anion pairs assemble into a monoclinic lattice (P2₁/n) via N–H⋯O bonds and water-mediated networks . Similar behavior is anticipated for the title compound.

Applications and Biological Relevance

Piperazine derivatives exhibit diverse biological activities, suggesting potential uses for 1,4-bis(4-nitrobenzoyl)piperazine:

Pharmaceutical Applications

  • Antimicrobial agents: Piperazine scaffolds inhibit bacterial growth by targeting cell wall synthesis or enzyme function .

  • Anticancer activity: Nitro groups may act as radiosensitizers or pro-drug activators in hypoxic tumor environments .

  • Central nervous system (CNS) drugs: Structural similarity to antipsychotic agents (e.g., aripiprazole) hints at neuropharmacological potential .

Materials Science

  • Coordination polymers: The nitro and carbonyl groups could bind metal ions, forming porous frameworks for gas storage .

  • Nonlinear optics (NLO): Nitroaromatic systems often exhibit second-harmonic generation (SHG) properties .

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